molecular formula C19H13NS B14182926 (E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine CAS No. 834883-87-3

(E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine

Katalognummer: B14182926
CAS-Nummer: 834883-87-3
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: HQABHWUOFSHFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine: is an organic compound that features both an anthracene and a thiophene moiety. The compound is characterized by the presence of an imine group, which is a functional group containing a carbon-nitrogen double bond. The “E” designation indicates the trans configuration of the imine group, meaning the substituents are on opposite sides of the double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine typically involves the condensation reaction between anthracene-2-carbaldehyde and 2-thiophenemethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in an organic solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow reactors to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Substituted anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its photophysical properties due to the presence of the anthracene moiety.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

  • Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of (E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to various biological effects. The anthracene moiety can intercalate into DNA, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

    (E)-N-(Anthracen-2-yl)-1-(furan-2-yl)methanimine: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(Anthracen-2-yl)-1-(pyridin-2-yl)methanimine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness:

  • The presence of both anthracene and thiophene moieties in (E)-N-(Anthracen-2-yl)-1-(thiophen-2-yl)methanimine imparts unique photophysical properties, making it particularly useful in the field of organic electronics.
  • The imine group provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

Eigenschaften

CAS-Nummer

834883-87-3

Molekularformel

C19H13NS

Molekulargewicht

287.4 g/mol

IUPAC-Name

N-anthracen-2-yl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C19H13NS/c1-2-5-15-11-17-12-18(20-13-19-6-3-9-21-19)8-7-16(17)10-14(15)4-1/h1-13H

InChI-Schlüssel

HQABHWUOFSHFDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=CC4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.